molecular formula C14H10ClN3O2 B14035655 Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate

Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate

Cat. No.: B14035655
M. Wt: 287.70 g/mol
InChI Key: UUAQTOUZEUVZKJ-UHFFFAOYSA-N
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Description

Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate is a chemical compound with the molecular formula C14H10ClN3O2 It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring. Common reagents include 6-chloroimidazo[1,2-b]pyridazine and methyl 4-bromobenzoate.

    Coupling Reaction: The imidazo[1,2-b]pyridazine core is then coupled with methyl 4-bromobenzoate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
  • 6-chloroimidazo[1,2-b]pyridazin-2-ylmethyl benzoate
  • 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid

Uniqueness

Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate

InChI

InChI=1S/C14H10ClN3O2/c1-20-14(19)10-4-2-9(3-5-10)11-8-16-13-7-6-12(15)17-18(11)13/h2-8H,1H3

InChI Key

UUAQTOUZEUVZKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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